![molecular formula C15H15N5O3S B2951439 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203001-43-7](/img/structure/B2951439.png)
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thiadiazole ring, a carboxamide group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiadiazole rings suggests that this compound may have a planar structure. The electron-donating methoxy group and the electron-withdrawing carboxamide group could create interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings are aromatic and therefore relatively stable, but they can participate in electrophilic substitution reactions. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Scientific Research Applications
Serotonin Receptor Binding
This compound has been identified as a potential ligand for serotonin receptors, specifically the 5-HT1A receptor . The binding affinity of similar structures to the 5-HT1A receptor suggests that this compound could be used in the development of new treatments for central nervous system disorders.
Organic Synthesis
The structural features of this compound, particularly the presence of an oxadiazole ring, make it a valuable building block in organic synthesis. It can be utilized to create complex molecules that are used in pharmaceuticals and materials science.
Medicinal Chemistry
Due to its potential activity at serotonin receptors, this compound may have applications in medicinal chemistry for the design of drugs targeting various psychological and neurological conditions .
Suzuki-Miyaura Coupling Reactions
Neuropharmacology
Given the importance of serotonin receptors in neuropharmacology, this compound could be instrumental in the study of neurotransmission and the development of psychoactive drugs .
GPCR-Targeted Drug Design
As G protein-coupled receptors (GPCRs) are a significant class of targets for drug development, this compound’s interaction with serotonin receptors could inform the design of GPCR-targeted therapies .
Blood-Brain Barrier Penetration
The structural similarity to compounds known for their ability to cross the blood-brain barrier suggests that this compound could be modified to deliver therapeutic agents to the brain .
Antitumor Activity
While not directly linked to the compound , related structures have been used in the synthesis of biaryl compounds with potential antitumor activity. This indicates that further research could explore its applications in oncology.
Future Directions
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-3-6-10-12(24-20-17-10)13(21)16-15-19-18-14(23-15)9-7-4-5-8-11(9)22-2/h4-5,7-8H,3,6H2,1-2H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIRRWTCJYAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
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